

Spectroscopic Profile of 2-Bromoethyl Methyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromoethyl Methyl Sulfone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoethyl Methyl Sulfone** (CAS: 16523-02-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-Bromoethyl Methyl Sulfone** in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **2-Bromoethyl Methyl Sulfone** are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Bromoethyl Methyl Sulfone**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------------------------|
| ~3.5 - 3.7 | Triplet | 2H | -CH ₂ -Br |
| ~3.3 - 3.5 | Triplet | 2H | -SO ₂ -CH ₂ - |
| ~3.1 | Singlet | 3H | -SO ₂ -CH ₃ |

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Bromoethyl Methyl Sulfone**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------|
| ~55 - 60 | $-\text{SO}_2\text{-CH}_2-$ |
| ~40 - 45 | $-\text{SO}_2\text{-CH}_3$ |
| ~25 - 30 | $-\text{CH}_2\text{-Br}$ |

Experimental Protocol: NMR Spectroscopy

A sample of **2-Bromoethyl Methyl Sulfone** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ^1H NMR, typically 16-32 scans are accumulated, while for ^{13}C NMR, a greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **2-Bromoethyl Methyl Sulfone** are summarized below.

Table 3: Predicted IR Absorption Data for **2-Bromoethyl Methyl Sulfone**

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|----------------------------------|
| ~2920 - 3000 | Medium | C-H stretch (alkane) |
| ~1300 - 1350 | Strong | Asymmetric SO_2 stretch |
| ~1120 - 1160 | Strong | Symmetric SO_2 stretch |
| ~650 - 750 | Strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy

The IR spectrum of **2-Bromoethyl Methyl Sulfone**, which is a solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .^[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **2-Bromoethyl Methyl Sulfone**

| m/z | Relative Abundance | Assignment |
|---------|--------------------|--|
| 186/188 | Moderate | $[\text{M}]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes) |
| 107 | High | $[\text{M} - \text{Br}]^+$ |
| 93 | Moderate | $[\text{CH}_3\text{SO}_2\text{CH}_2]^+$ |
| 79 | High | $[\text{CH}_3\text{SO}_2]^+$ |

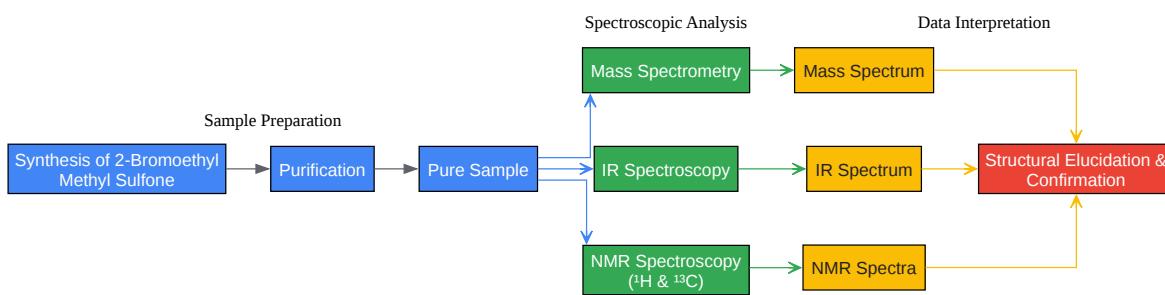
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for all bromine-containing fragments.^{[2][3]}

Experimental Protocol: Mass Spectrometry

Mass spectral data can be acquired on a mass spectrometer using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.^[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromoethyl Methyl Sulfone**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on theoretical principles and data from analogous structures. Experimental values may vary depending on the specific instrumentation and conditions used. It is recommended to acquire experimental data for definitive characterization.

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